molecular formula C6H9ClN2O3S B13255821 3-Amino-5-(propan-2-yl)-1,2-oxazole-4-sulfonyl chloride

3-Amino-5-(propan-2-yl)-1,2-oxazole-4-sulfonyl chloride

Cat. No.: B13255821
M. Wt: 224.67 g/mol
InChI Key: IKBLABNTSYSHPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-(propan-2-yl)-1,2-oxazole-4-sulfonyl chloride is a chemical compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an amino group, an isopropyl group, and a sulfonyl chloride group attached to an oxazole ring. Oxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 3-Amino-5-(propan-2-yl)-1,2-oxazole-4-sulfonyl chloride typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through various methods, including the cyclization of α-haloketones with amides or the reaction of nitriles with α-haloketones.

    Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions using appropriate amines.

    Sulfonylation: The sulfonyl chloride group is introduced by reacting the oxazole derivative with sulfonyl chloride under suitable conditions.

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to achieve high yields and purity of the final product.

Chemical Reactions Analysis

3-Amino-5-(propan-2-yl)-1,2-oxazole-4-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation with strong oxidizing agents can lead to the formation of sulfonic acids.

    Cyclization Reactions: The amino group can participate in cyclization reactions to form various heterocyclic compounds.

Common reagents used in these reactions include amines, alcohols, thiols, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Amino-5-(propan-2-yl)-1,2-oxazole-4-sulfonyl chloride has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals and bioactive molecules. Its derivatives have shown potential as antimicrobial, anti-inflammatory, and anticancer agents.

    Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators. It serves as a tool for understanding the mechanisms of various biological processes.

    Chemical Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules. Its reactivity and functional groups make it a valuable reagent in organic synthesis.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials. Its derivatives are used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-5-(propan-2-yl)-1,2-oxazole-4-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic residues in proteins, leading to the formation of covalent bonds. This interaction can inhibit the activity of enzymes or modulate the function of receptors. The amino and isopropyl groups may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

3-Amino-5-(propan-2-yl)-1,2-oxazole-4-sulfonyl chloride can be compared with other oxazole derivatives, such as:

    3-Amino-5-methyl-1,2-oxazole-4-sulfonyl chloride: This compound has a methyl group instead of an isopropyl group. It may exhibit different reactivity and biological activity due to the difference in steric and electronic effects.

    3-Amino-5-ethyl-1,2-oxazole-4-sulfonyl chloride: This compound has an ethyl group instead of an isopropyl group. The ethyl group may affect the compound’s solubility and interaction with molecular targets.

    3-Amino-5-phenyl-1,2-oxazole-4-sulfonyl chloride: This compound has a phenyl group instead of an isopropyl group. The aromatic ring can significantly influence the compound’s chemical properties and biological activity.

Properties

Molecular Formula

C6H9ClN2O3S

Molecular Weight

224.67 g/mol

IUPAC Name

3-amino-5-propan-2-yl-1,2-oxazole-4-sulfonyl chloride

InChI

InChI=1S/C6H9ClN2O3S/c1-3(2)4-5(13(7,10)11)6(8)9-12-4/h3H,1-2H3,(H2,8,9)

InChI Key

IKBLABNTSYSHPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=NO1)N)S(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.